2-Cyano-4-(thiophen-3-YL)phenol
Description
2-Cyano-4-(thiophen-3-YL)phenol is an aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 2-position and a thiophen-3-yl moiety at the 4-position. The thiophene ring introduces electron-rich aromaticity, while the cyano group acts as a strong electron-withdrawing substituent, influencing the compound’s electronic properties and reactivity.
For example, describes the synthesis of a related thiophene-cyanothiophene derivative using malononitrile and carbon disulfide under basic conditions . Similar methodologies, such as coupling thiophen-3-yl boronic acids with halogenated cyanophenols, may apply to the target compound.
Structural Characterization: Computational methods like density functional theory (DFT) (e.g., Becke’s exchange-correlation functional ) and crystallographic refinement tools (e.g., SHELXL ) are critical for optimizing molecular geometry and validating structures. These techniques predict stability, resonance effects, and intermolecular interactions.
Properties
IUPAC Name |
2-hydroxy-5-thiophen-3-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-6-10-5-8(1-2-11(10)13)9-3-4-14-7-9/h1-5,7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFWEXAVOTWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684605 | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-79-7 | |
| Record name | Benzonitrile, 2-hydroxy-5-(3-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyano-4-(thiophen-3-YL)phenol typically involves the condensation of thiophene derivatives with phenolic compounds under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyano-4-(thiophen-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
2-Cyano-4-(thiophen-3-YL)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4-(thiophen-3-YL)phenol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit kinases and modulate estrogen receptors . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Cyano-4-(thiophen-3-YL)phenol with structurally related compounds, emphasizing substituent effects:
Key Observations:
- Electron Effects: The cyano group in 2-Cyano-4-(thiophen-3-YL)phenol increases the phenol’s acidity compared to non-cyano analogues (e.g., Thiophen-3-yl acetic acid ester). This is due to the -CN group’s electron-withdrawing nature, stabilizing the deprotonated phenoxide ion .
- Conjugation : The thiophen-3-yl moiety enhances π-conjugation, similar to pyrrol-1-yl substituents in Thiophen-3-yl acetic acid ester, making both compounds candidates for conductive polymers .
- Synthetic Complexity : The target compound’s synthesis likely requires precise regioselectivity, contrasting with the straightforward esterification in Thiophen-3-yl acetic acid ester synthesis .
Physicochemical and Functional Properties
- Solubility: The phenol group in 2-Cyano-4-(thiophen-3-YL)phenol improves solubility in polar solvents compared to fully nonpolar thiophene derivatives (e.g., Thiophene fentanyl hydrochloride ).
- Thermal Stability: Cyano-substituted aromatics generally exhibit higher thermal stability due to strong C≡N bonds. This contrasts with acetylated thiophenes (e.g., ’s compound), where ketone groups may reduce stability under heat .
- Electrochemical Activity: Thiophen-3-yl acetic acid ester demonstrates reversible redox behavior in cyclic voltammetry, a trait likely shared by the target compound due to its conjugated thiophene-phenol system .
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